molecular formula C14H19F3N2O3 B15502406 tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate

tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate

Cat. No.: B15502406
M. Wt: 320.31 g/mol
InChI Key: WJZDICBKIPUAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate is a synthetic organic compound featuring a tert-butyl carbamate group linked to a propan-2-yl backbone. The molecule contains a hydroxyl group at position 1 and a 6-(trifluoromethyl)pyridin-3-yl substituent at position 3 of the propane chain.

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZDICBKIPUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethyl vs. Halogenated Groups : The 6-(trifluoromethyl)pyridin-3-yl group in the target compound enhances lipophilicity and metabolic stability compared to the 6-chloro or 3-fluorophenyl groups in analogs . However, the electron-withdrawing nature of CF₃ may reduce nucleophilicity at the pyridine ring compared to chloro or formyl substituents .
  • Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound and Compound 7 improves solubility in polar solvents, whereas the ketone in the 3-fluorophenyl analog may facilitate further derivatization (e.g., Grignard reactions) .
  • Biological Activity : The SARS-CoV-2 inhibitor (Compound 5) demonstrates the impact of additional hydrogen-bonding motifs (e.g., benzylcarbamoyl) on target binding, a feature absent in the simpler target compound .

Thermodynamic and Kinetic Stability

  • The tert-butyl carbamate group in all compounds provides steric protection against hydrolysis, but the electron-deficient pyridine ring in the target compound may increase susceptibility to nucleophilic attack compared to phenyl or pyrrolidinone analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a trifluoromethylpyridine derivative and a tert-butyl carbamate precursor. For example, a base (e.g., NaH or K₂CO₃) deprotonates the carbamate, enabling nucleophilic attack on the pyridine ring. Solvents like DMF or THF are used at elevated temperatures (~60–80°C) to enhance reactivity . Yield optimization requires precise stoichiometric control of the base and anhydrous conditions to minimize hydrolysis of the carbamate group.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify the presence of the trifluoromethyl group, tert-butyl moiety, and hydroxypropan-2-yl chain.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures using programs like SHELXL for absolute stereochemical confirmation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., carbon monoxide or nitrogen oxides) .
  • Spill management : Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent reactive hydrolysis .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of the trifluoromethylpyridine moiety to the carbamate group?

  • Methodological Answer :

  • Optimize base strength : Replace NaH with milder bases (e.g., Cs₂CO₃) to reduce side reactions.
  • Solvent screening : Test polar aprotic solvents like DMSO for improved solubility of intermediates.
  • Protecting group strategies : Temporarily protect the hydroxyl group (e.g., using TBSCl) to prevent undesired nucleophilic activity .

Q. What experimental designs are suitable for studying this compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Assay design : Use fluorescence-based assays to monitor enzyme activity inhibition (e.g., proteases or kinases). Include positive/negative controls and dose-response curves.
  • Cellular models : Test cytotoxicity in HEK293 or HeLa cells using MTT assays to differentiate between specific inhibition and general toxicity.
  • Data validation : Replicate experiments in triplicate and apply statistical models (e.g., ANOVA) to account for variability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Metabolic stability analysis : Use liver microsome assays to assess compound degradation.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.
  • Structural analogs : Synthesize derivatives with improved solubility (e.g., PEGylation) or reduced metabolic liability .

Q. What strategies are effective in resolving stereochemical ambiguities during synthesis?

  • Methodological Answer :

  • Chiral chromatography : Separate enantiomers using HPLC with a chiral stationary phase.
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) during key steps to enforce stereocontrol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.